4-(1,2,4-oxadiazol-3-yl)benzoic Acid
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Overview
Description
4-(1,2,4-Oxadiazol-3-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to an oxadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The oxadiazole ring, containing both nitrogen and oxygen atoms, is known for its versatility in drug design and development.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown promising anticancer activity .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property might play a role in their interaction with biological targets.
Biochemical Pathways
The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery .
Result of Action
Compounds with a 1,2,4-oxadiazole scaffold have shown promising anticancer activity . The IC50 values observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .
Biochemical Analysis
Biochemical Properties
4-(1,2,4-oxadiazol-3-yl)benzoic Acid has been found to have promising anticancer properties . It interacts with various enzymes and proteins, influencing biochemical reactions.
Cellular Effects
In cellular processes, this compound has shown potential as an anticancer agent . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as TBAF/THF at room temperature . Another approach is the one-pot synthesis directly from amidoximes and carboxyl derivatives in aprotic bipolar solvents like DMSO, using inorganic bases .
Industrial Production Methods: Industrial production methods for 1,2,4-oxadiazoles often involve scalable and efficient synthetic routes. These methods include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 4-(1,2,4-Oxadiazol-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoic acid moiety or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products: The major products formed from these reactions include oxidized oxadiazole derivatives, reduced amine derivatives, and substituted benzoic acid or oxadiazole compounds .
Scientific Research Applications
4-(1,2,4-Oxadiazol-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Comparison: 4-(1,2,4-Oxadiazol-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other oxadiazole isomers, the 1,2,4-oxadiazole ring in this compound provides a balance of stability and reactivity, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-10-5-14-11-8/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWYSDYAFFVDKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340736-83-6 |
Source
|
Record name | 4-(1,2,4-oxadiazol-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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